7-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)quinoxaline
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Overview
Description
7-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and the chemical industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)quinoxaline typically involves the reaction of 4-bromobenzene-1,2-diamine with 2-bromo-1-(1-isopropyl-1H-pyrazol-4-yl)ethan-1-one. The reaction is catalyzed by triethylene diamine (DABCO) and carried out in tetrahydrofuran as the solvent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Major Products:
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
7-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)quinoxaline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)quinoxaline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but it often involves inhibition of key enzymes or interference with cellular signaling pathways.
Comparison with Similar Compounds
- 7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
- 7-Bromo-2-(1-ethyl-1H-pyrazol-4-yl)quinoxaline
- 7-Bromo-2-(1-propyl-1H-pyrazol-4-yl)quinoxaline
Comparison: 7-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)quinoxaline is unique due to the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. Compared to its methyl, ethyl, and propyl analogs, the isopropyl group may provide different steric and electronic effects, potentially leading to variations in its interaction with biological targets and its overall efficacy in various applications .
Properties
IUPAC Name |
7-bromo-2-(1-propan-2-ylpyrazol-4-yl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4/c1-9(2)19-8-10(6-17-19)14-7-16-12-4-3-11(15)5-13(12)18-14/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAONDWIAIYADTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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